1H-Pyrrole-2-carboxylic acid, 5-ethyl-3-methyl-4-phenyl-, ethyl ester
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Overview
Description
1H-Pyrrole-2-carboxylic acid, 5-ethyl-3-methyl-4-phenyl-, ethyl ester is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-ethyl-3-methyl-4-phenyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrrole-2-carboxylic acid with appropriate alkylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-2-carboxylic acid, 5-ethyl-3-methyl-4-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 5-ethyl-3-methyl-4-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-ethyl-3-methyl-4-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid, 5-ethyl-3-methyl-4-phenyl-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: This compound has two methyl groups instead of the ethyl and phenyl groups, resulting in different chemical properties and reactivity.
1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester: The presence of three methyl groups alters its chemical behavior compared to the ethyl and phenyl-substituted compound.
1H-Pyrrole-2-carboxylic acid, 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-, ethyl ester:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89649-57-0 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
ethyl 5-ethyl-3-methyl-4-phenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-4-13-14(12-9-7-6-8-10-12)11(3)15(17-13)16(18)19-5-2/h6-10,17H,4-5H2,1-3H3 |
InChI Key |
HEJCCYZODIDSTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(N1)C(=O)OCC)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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